molecular formula C14H17NO4 B2920612 rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one CAS No. 1556097-92-7

rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one

Cat. No.: B2920612
CAS No.: 1556097-92-7
M. Wt: 263.293
InChI Key: ROGPGZMMPWOVDG-NBFOIZRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one is a unique compound with significant potential in various scientific fields. Its complex structure features several reactive sites that make it an excellent candidate for a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods of synthesizing rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one involves the cyclization of suitable precursors under specific reaction conditions. This could involve the use of strong acids or bases, depending on the desired enantiomeric purity and reaction efficiency.

Industrial Production Methods

For industrial-scale production, the use of high-throughput chemical reactors and automated synthesis equipment is common. Precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent yield and purity. The implementation of green chemistry principles can also minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one is known to undergo various types of chemical reactions, including:

  • Oxidation: : Leading to the formation of more oxidized derivatives.

  • Reduction: : Reducing agents can yield more reduced forms of the compound.

  • Substitution: : Different functional groups can be introduced via substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions typically occur under mild to moderate conditions, ensuring the integrity of the compound's core structure.

Major Products Formed

Depending on the reaction conditions and reagents used, the major products formed from these reactions can vary significantly

Scientific Research Applications

rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one has a diverse range of applications in scientific research, including:

  • Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules.

  • Biology: : Its unique structure allows for interactions with various biomolecules, making it useful in studying biochemical pathways.

  • Industry: : It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one exerts its effects is complex and involves multiple molecular targets and pathways. It may act by binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in its observed effects.

Comparison with Similar Compounds

rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one is unique due to its specific structure and reactivity. Similar compounds include other oxazolines and oxazines, but none exhibit the exact same combination of functional groups and reactivity.

List of Similar Compounds

  • (5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one

  • 5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one

  • rac-(5S,8aR)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one

These comparisons highlight the unique characteristics and advantages of this compound, setting it apart as a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

(5S)-5-benzyl-8a-(hydroxymethyl)-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-8-14-9-18-7-12(15(14)13(17)19-10-14)6-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2/t12-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGPGZMMPWOVDG-NBFOIZRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)OCC2(CO1)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N2C(=O)OCC2(CO1)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.